Arisugacin D

Description

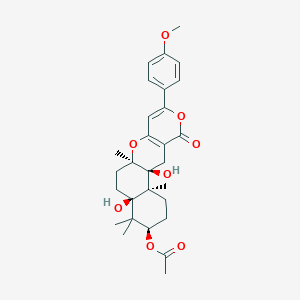

Structure

3D Structure

Properties

Molecular Formula |

C29H36O8 |

|---|---|

Molecular Weight |

512.6 g/mol |

IUPAC Name |

[(1S,2S,5R,7R,10R)-1,7-dihydroxy-14-(4-methoxyphenyl)-2,6,6,10-tetramethyl-16-oxo-11,15-dioxatetracyclo[8.8.0.02,7.012,17]octadeca-12(17),13-dien-5-yl] acetate |

InChI |

InChI=1S/C29H36O8/c1-17(30)35-23-11-12-26(4)28(32,25(23,2)3)14-13-27(5)29(26,33)16-20-22(37-27)15-21(36-24(20)31)18-7-9-19(34-6)10-8-18/h7-10,15,23,32-33H,11-14,16H2,1-6H3/t23-,26+,27-,28-,29+/m1/s1 |

InChI Key |

LHKWCVMCNOROFZ-MCPFUKIPSA-N |

Isomeric SMILES |

CC(=O)O[C@@H]1CC[C@]2([C@](C1(C)C)(CC[C@@]3([C@@]2(CC4=C(O3)C=C(OC4=O)C5=CC=C(C=C5)OC)O)C)O)C |

Canonical SMILES |

CC(=O)OC1CCC2(C(C1(C)C)(CCC3(C2(CC4=C(O3)C=C(OC4=O)C5=CC=C(C=C5)OC)O)C)O)C |

Origin of Product |

United States |

Foundational & Exploratory

Discovery and Isolation of Arisugacin D from Penicillium sp. FO-4259-11: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the discovery and isolation of Arisugacin D, a novel acetylcholinesterase inhibitor, from a mutant strain of the fungus Penicillium sp. FO-4259-11. This compound, a meroterpenoid compound, is part of a larger family of related metabolites, including Arisugacins C, E, F, G, and H, produced by this strain.[1] While exhibiting weaker activity compared to its well-known counterparts, Arisugacin A and B, this compound remains a molecule of interest for structure-activity relationship studies in the development of acetylcholinesterase inhibitors.[1]

Quantitative Data Summary

The following tables provide a structured overview of the key quantitative data associated with this compound.

Table 1: Bioactivity of this compound

| Compound | Target Enzyme | IC₅₀ (µM) |

| This compound | Acetylcholinesterase (AChE) | 3.5[1] |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₉H₃₄O₈ |

| Molecular Weight | 510 |

| Appearance | White powder |

| UV λₘₐₓ (MeOH) nm (ε) | 215 (sh, 21,100), 241 (12,100), 288 (sh, 5,500), 332 (7,800) |

| IR (KBr) cm⁻¹ | 3450, 1710, 1640, 1610, 1580 |

| Optical Rotation [α]²⁵D | +95° (c 0.2, CHCl₃) |

Table 3: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)

| δc (ppm) | Carbon | δc (ppm) | Carbon |

| 198.8 | C-5 | 78.4 | C-1' |

| 174.5 | C-1 | 77.2 | C-12a |

| 164.0 | C-7 | 73.1 | C-4a |

| 158.3 | C-3' | 56.1 | OMe |

| 157.0 | C-5' | 56.0 | OMe |

| 149.3 | C-4' | 46.1 | C-12b |

| 135.0 | C-6a | 42.6 | C-4 |

| 128.8 | C-11a | 39.7 | C-6 |

| 121.7 | C-6' | 39.5 | C-12 |

| 120.2 | C-2' | 32.4 | C-11 |

| 116.7 | C-10 | 28.1 | C-4 Me |

| 113.8 | C-9 | 27.2 | C-4 Me |

| 111.7 | C-8 | 21.6 | C-6a Me |

| 109.1 | C-2 | 19.9 | C-12b Me |

| 105.7 | C-3 |

Table 4: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)

| δH (ppm) | Multiplicity | J (Hz) | Proton |

| 7.02 | d | 8.5 | H-6' |

| 6.94 | d | 2.0 | H-2' |

| 6.88 | dd | 8.5, 2.0 | H-5' |

| 6.13 | s | H-8 | |

| 5.89 | s | H-2 | |

| 5.28 | d | 11.0 | H-1' |

| 3.91 | s | OMe | |

| 3.89 | s | OMe | |

| 3.20 | m | H-12 | |

| 2.89 | dd | 17.0, 4.5 | H-6 |

| 2.62 | dd | 17.0, 12.5 | H-6 |

| 2.45 | m | H-11 | |

| 2.30 | m | H-11 | |

| 1.54 | s | C-6a Me | |

| 1.48 | s | C-4 Me | |

| 1.43 | s | C-4 Me | |

| 0.88 | d | 7.0 | C-12b Me |

Experimental Protocols

The following sections provide detailed methodologies for the key experiments involved in the discovery and isolation of this compound.

Producing Microorganism and Fermentation

This compound is produced by the mutant strain Penicillium sp. FO-4259-11. This strain was derived from the Arisugacin A and B producing strain, Penicillium sp. FO-4259.

The fermentation process is carried out in two stages:

-

Seed Culture: A loopful of the mycelia of Penicillium sp. FO-4259-11 from a slant culture is inoculated into a 500-ml Erlenmeyer flask containing 100 ml of a seed medium. The seed medium consists of 2.0% glucose, 0.5% Polypepton, 0.2% yeast extract, 0.1% KH₂PO₄, and 0.05% MgSO₄·7H₂O, with the pH adjusted to 6.0 before sterilization. The seed culture is incubated at 27°C for 3 days on a rotary shaker.

-

Production Culture: The resulting seed culture (2 ml) is transferred into a 500-ml Erlenmeyer flask containing 100 ml of a production medium. The production medium is composed of 4.0% soluble starch, 1.5% glycerol, 1.0% wheat germ, 0.5% Pharmamedia, 0.2% corn steep liquor, and 0.2% CaCO₃, with the pH adjusted to 6.5 before sterilization. The production culture is incubated at 27°C for 7 days on a rotary shaker.

Extraction and Isolation of this compound

The isolation of this compound from the culture broth involves a multi-step extraction and chromatographic purification process.

-

Extraction: The whole culture broth (20 liters) is extracted with an equal volume of acetone. The acetone extract is concentrated in vacuo to remove the acetone. The remaining aqueous solution is then extracted twice with an equal volume of ethyl acetate. The combined ethyl acetate extracts are washed with a saturated NaCl solution, dried over anhydrous Na₂SO₄, and concentrated in vacuo to yield a crude extract.

-

Silica Gel Column Chromatography: The crude extract is subjected to column chromatography on silica gel (100 g, 70-230 mesh, Merck). The column is eluted with a stepwise gradient of n-hexane and ethyl acetate. Fractions containing this compound are identified by thin-layer chromatography (TLC).

-

Preparative HPLC: The fractions containing this compound are further purified by preparative high-performance liquid chromatography (HPLC). A reversed-phase column (e.g., C18) is used with a mobile phase of acetonitrile and water.

-

Final Purification: The fractions containing pure this compound are collected, concentrated, and lyophilized to yield a white powder.

Visualizations

Experimental Workflow for this compound Isolation

Caption: Workflow for the isolation of this compound.

This guide provides a comprehensive technical overview of the discovery and isolation of this compound, offering valuable insights and detailed protocols for researchers in the field of natural product chemistry and drug development. The provided data and methodologies serve as a foundational resource for further investigation into the structure-activity relationships of the Arisugacin family of compounds.

References

Arisugacin D: A Technical Overview of its Physicochemical Properties and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Arisugacin D, a natural product isolated from Penicillium sp. FO-4259-11, has been identified as a noteworthy inhibitor of acetylcholinesterase (AChE), a key enzyme in the cholinergic nervous system. This technical guide provides a comprehensive summary of the currently available physicochemical and biological data on this compound, intended to support further research and development efforts.

Core Physicochemical Properties

While a complete dataset of all physicochemical parameters for this compound is not publicly available in the reviewed literature, key information has been collated and is presented below. It is important to note that this compound is structurally related to other members of the Arisugacin family, particularly Arisugacin C, which was isolated from the same microbial strain. Spectroscopic methods were instrumental in the initial structure elucidation of these compounds.[1]

| Property | Value | Source |

| Molecular Formula | Not explicitly available in search results | |

| Molecular Weight | Not explicitly available in search results | |

| Melting Point | Not available in search results | |

| Solubility | Not available in search results | |

| pKa | Not available in search results | |

| IC50 (Acetylcholinesterase) | 3.5 µM | [1] |

Biological Activity: Acetylcholinesterase Inhibition

This compound functions as an inhibitor of acetylcholinesterase, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting AChE, this compound increases the concentration and duration of action of acetylcholine in the synaptic cleft, thereby potentiating cholinergic neurotransmission. This mechanism of action is the basis for its potential therapeutic applications in conditions characterized by cholinergic deficits.

The inhibitory potency of this compound against acetylcholinesterase has been quantified with an IC50 value of 3.5 µM.[1] For comparison, the related compound Arisugacin C, discovered alongside D, exhibits an IC50 of 2.5 µM against the same enzyme.[1]

Experimental Methodologies

Detailed experimental protocols for the determination of all physicochemical properties of this compound are not fully described in the accessible literature. However, based on standard practices for the characterization of natural product inhibitors of acetylcholinesterase, the following general methodologies are likely to have been employed.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

A common and widely accepted method for measuring AChE activity and inhibition is the spectrophotometric method developed by Ellman.

Principle: This assay relies on the hydrolysis of acetylthiocholine by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to generate a yellow-colored product, 5-thio-2-nitrobenzoate, which can be quantified by measuring its absorbance at 412 nm. The rate of color development is proportional to AChE activity. The presence of an inhibitor, such as this compound, will reduce the rate of this reaction.

General Protocol:

-

Reagent Preparation: Prepare a phosphate buffer (typically pH 8.0), a solution of DTNB in the buffer, a solution of acetylthiocholine iodide in the buffer, and a solution of the test compound (this compound) at various concentrations.

-

Assay Procedure:

-

In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound solution.

-

Add the acetylcholinesterase enzyme solution to each well and incubate for a predefined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the reaction by adding the acetylthiocholine iodide solution.

-

Monitor the change in absorbance at 412 nm over time using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Determine the percentage of inhibition relative to a control without the inhibitor.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to calculate the IC50 value.

-

Signaling Pathway and Experimental Workflow

Acetylcholinesterase Inhibition Pathway

The primary signaling pathway affected by this compound is the cholinergic signaling pathway, through its direct inhibition of acetylcholinesterase. The following diagram illustrates this mechanism.

Caption: Mechanism of Acetylcholinesterase Inhibition by this compound.

General Experimental Workflow for Isolation and Characterization

The discovery and characterization of a novel natural product like this compound typically follows a standardized workflow. The diagram below outlines the key stages of this process.

Caption: Workflow for the Isolation and Characterization of this compound.

References

Arisugacin D: Exploring Biological Activities Beyond Acetylcholinesterase Inhibition

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Arisugacin D, a meroterpenoid originating from the fungus Penicillium sp. FO-4259-11, is primarily recognized for its inhibitory activity against acetylcholinesterase (AChE), an enzyme pivotal in the hydrolysis of the neurotransmitter acetylcholine. While its role as an AChE inhibitor has been documented, the broader biological activities of this compound remain largely unexplored. This technical guide synthesizes the current, albeit limited, knowledge on this compound and delves into the potential non-cholinergic biological activities by examining the established bioactivities of the broader class of meroterpenoids derived from Penicillium species. This document aims to provide a comprehensive resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound beyond its anticholinesterase function.

Acetylcholinesterase (AChE) Inhibition

The most well-characterized biological activity of this compound is its ability to inhibit acetylcholinesterase. This activity is a key therapeutic strategy for conditions characterized by a cholinergic deficit, such as Alzheimer's disease.

Quantitative Data for AChE Inhibition

| Compound | Target | IC50 (µM) | Source |

| This compound | Acetylcholinesterase (AChE) | 3.5 | [1][2] |

| Arisugacin C | Acetylcholinesterase (AChE) | 2.5 | [1][2] |

Potential Biological Activities Beyond AChE Inhibition

Direct experimental evidence for the biological activities of this compound beyond AChE inhibition is currently not available in the public domain. However, the chemical class to which this compound belongs, the meroterpenoids from Penicillium species, is known to exhibit a range of other biological effects, including anti-inflammatory and cytotoxic activities. The following sections explore these potential activities, drawing parallels from structurally related compounds.

Potential Anti-Inflammatory Activity

Numerous meroterpenoids isolated from various Penicillium species have demonstrated significant anti-inflammatory properties. A common assay to evaluate this activity is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. Overproduction of NO is a hallmark of inflammation, and its inhibition is a key target for anti-inflammatory drug discovery.

Quantitative Data for Anti-Inflammatory Activity of Penicillium-derived Meroterpenoids

| Compound | Source Organism | Bioassay | IC50 (µM) |

| Peniscmeroterpenoid D | Penicillium sclerotiorum | NO inhibition in RAW264.7 cells | 8.79 ± 1.22 |

| Peniscmeroterpenoid A | Penicillium sclerotiorum | NO inhibition in RAW264.7 cells | 26.60 ± 1.15 |

Hypothetical Signaling Pathway for Anti-Inflammatory Action

Based on the known mechanisms of other anti-inflammatory compounds, this compound could potentially inhibit the production of pro-inflammatory mediators by interfering with key signaling pathways such as the NF-κB pathway, which is activated by LPS in macrophages.

References

Arisugacin D: A Deep Dive into Structure-Activity Relationships for Acetylcholinesterase Inhibition

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of Arisugacin D and its analogs as inhibitors of acetylcholinesterase (AChE), a key target in the therapeutic management of Alzheimer's disease. This document summarizes quantitative data, outlines experimental protocols, and visualizes key biological pathways to facilitate further research and development in this area.

Core Structure and Activity

Arisugacins are a family of meroterpenoid compounds isolated from Penicillium species.[1] this compound, specifically, has demonstrated inhibitory activity against acetylcholinesterase (AChE) with a reported IC50 value of 3.5 μM.[2][3][4] This positions it as a compound of interest for the development of novel Alzheimer's disease therapeutics. The core structure of the arisugacins, particularly the CDE-ring system and the α-pyrone D-ring, has been identified as crucial for its bioactivity.[5]

Structure-Activity Relationship (SAR) Data

The following table summarizes the available quantitative data on this compound and related compounds, highlighting the impact of structural modifications on AChE inhibitory activity.

| Compound | Structural Features | Acetylcholinesterase (AChE) IC50 | Butyrylcholinesterase (BuChE) IC50 | Selectivity (BuChE/AChE) |

| Arisugacin A | Potent inhibitor | 1.0 - 25.8 nM[6] | >18,000 nM[5] | >2000[6] |

| Arisugacin B | Structurally related to Arisugacin A | 1.0 - 25.8 nM[6] | Not Reported | >2000[6] |

| Arisugacin C | Structurally related to Arisugacins A and B | 2.5 µM[2][4] | Not Reported | Not Reported |

| This compound | Structurally related to Arisugacins A and B | 3.5 µM[2][3][4] | Not Reported | Not Reported |

| Arisugacins E, F, G, H | Structurally related to Arisugacins A and B | No inhibition at 100 µM[2][4] | Not Reported | Not Reported |

| Territrem B | Structural relative of Arisugacin A | Potent inhibitor | Not Reported | Not Reported |

| Dihydroxanthone Analogs | Analogs of the BCD-ring of arisugacin | Moderate inhibition | Varied | Some selectivity for AChE over BuChE |

Key SAR Insights:

-

α-Pyrone D-ring: Reductive ring-opening of the α-pyrone D-ring in territrem B, a structural relative of arisugacin A, leads to a complete loss of activity, highlighting its critical role in AChE inhibition.[5]

-

CDE-Ring System: The planar CDE-ring system is proposed to be responsible for binding to AChE, potentially through π-stacking interactions with tryptophan (Trp84) and phenylalanine (Phe330) residues in the active site, similar to the inhibitor tacrine.[5]

-

A-Ring Modifications: Reduction of the enone motif in the A-ring of territrem B resulted in some loss of activity, suggesting this part of the molecule also contributes to the interaction with AChE.[5]

-

Substituents on Analogs: In dihydroxanthone analogs of the arisugacin BCD-ring, strong electron-withdrawing groups at the C-6 position of the A-ring led to better inhibitory activity against AChE.[2]

Experimental Protocols

Acetylcholinesterase Inhibition Assay (Ellman's Method)

The following is a generalized protocol for determining the in vitro inhibitory activity of compounds against AChE, based on the widely used Ellman's method.[7]

Principle:

The assay measures the activity of AChE by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate, which is produced from the reaction of thiocholine with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB). Thiocholine is generated from the AChE-catalyzed hydrolysis of acetylthiocholine. The rate of color formation is proportional to the enzyme activity and can be measured spectrophotometrically at 412 nm.

Materials:

-

Acetylcholinesterase (AChE) enzyme solution

-

Acetylthiocholine iodide (ATCI) substrate solution

-

5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) solution

-

Phosphate buffer (pH 8.0)

-

Test compounds (dissolved in a suitable solvent, e.g., DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Reagents: Prepare fresh working solutions of AChE, ATCI, and DTNB in phosphate buffer.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

Phosphate buffer

-

Test compound solution at various concentrations (or solvent control)

-

AChE enzyme solution

-

-

Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

-

Initiation of Reaction: Add the ATCI substrate solution to each well to start the enzymatic reaction.

-

Measurement: Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 10-15 seconds) for a set duration (e.g., 3-5 minutes) using a microplate reader.

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each well.

-

Determine the percentage of inhibition for each concentration of the test compound relative to the solvent control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

-

Synthesis of this compound Analogs

Signaling Pathways and Logical Relationships

The primary mechanism of action of this compound and its analogs is the direct inhibition of acetylcholinesterase. This has downstream effects on cholinergic signaling, which is implicated in the pathophysiology of Alzheimer's disease.

References

- 1. Green by Design: Convergent Synthesis, Computational Analyses, and Activity Evaluation of New FXa Inhibitors Bearing Peptide Triazole Linking Units - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Convergent synthesis of arisugacin skeletons and their acetylcholinesterase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 5. researchgate.net [researchgate.net]

- 6. Strategies for the biological synthesis of D-glucuronic acid and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, Synthesis, and Evaluation of Acetylcholinesterase and Butyrylcholinesterase Dual-Target Inhibitors against Alzheimer’s Diseases [mdpi.com]

In Vitro Characterization of Arisugacin D: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arisugacin D is a meroterpenoid natural product isolated from the fungus Penicillium sp. FO-4259-11.[1][2] As a member of the arisugacin family of compounds, it has garnered interest for its biological activity, particularly in the context of neurodegenerative disease research. This technical guide provides a concise summary of the reported in vitro characterization of this compound, with a focus on its primary known biological activity: acetylcholinesterase inhibition. While the broader in vitro profile of this compound remains largely unexplored in publicly available literature, this document consolidates the existing data and provides detailed experimental context.

Core Biological Activity: Acetylcholinesterase Inhibition

The principal in vitro activity documented for this compound is the inhibition of acetylcholinesterase (AChE), an enzyme critical to the hydrolysis of the neurotransmitter acetylcholine. The dysregulation of cholinergic neurotransmission is a key pathological feature of Alzheimer's disease, making AChE inhibitors a primary therapeutic strategy.

Quantitative Data

The inhibitory potency of this compound against acetylcholinesterase has been quantified and is presented in the table below. For comparative context, data for the related compound Arisugacin C, isolated from the same fungal strain, is also included.[1][2]

| Compound | Target Enzyme | IC50 Value (µM) | Source Organism | Reference |

| This compound | Acetylcholinesterase (AChE) | 3.5 | Penicillium sp. FO-4259-11 | [1][2] |

| Arisugacin C | Acetylcholinesterase (AChE) | 2.5 | Penicillium sp. FO-4259-11 | [1] |

Experimental Protocols

While the specific, detailed protocol used for the initial characterization of this compound is not exhaustively described in the primary literature, the determination of acetylcholinesterase inhibition is typically conducted using the well-established Ellman's method. This spectrophotometric assay provides a reliable and high-throughput means of quantifying AChE activity.

Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

Principle:

This assay measures the activity of acetylcholinesterase by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate, which results from the reaction of dithiobisnitrobenzoate (DTNB) with thiocholine. Thiocholine is produced when the enzyme hydrolyzes the substrate acetylthiocholine. The rate of color formation is proportional to the enzyme's activity, and a decrease in this rate in the presence of an inhibitor indicates its potency.

Materials:

-

Acetylcholinesterase (AChE) enzyme solution (from electric eel or recombinant source)

-

This compound (or other test inhibitor) dissolved in a suitable solvent (e.g., DMSO)

-

Acetylthiocholine iodide (ATCI) substrate solution

-

5,5'-Dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) solution

-

Phosphate buffer (e.g., 0.1 M, pH 8.0)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 412 nm

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in a suitable solvent. Create a series of dilutions to test a range of concentrations.

-

Prepare working solutions of AChE, ATCI, and DTNB in the phosphate buffer at the desired concentrations.

-

-

Assay Setup (in a 96-well microplate):

-

To each well, add:

-

Phosphate buffer

-

AChE enzyme solution

-

Solution of this compound at a specific concentration (or vehicle control)

-

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

-

Add the DTNB solution to each well.

-

-

Initiation of Reaction and Measurement:

-

Initiate the enzymatic reaction by adding the ATCI substrate solution to all wells.

-

Immediately place the microplate in the reader and measure the change in absorbance at 412 nm over time.

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per unit time) for each concentration of this compound and the control.

-

Determine the percentage of inhibition for each concentration using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.

-

Visualizations

Experimental Workflow for AChE Inhibition Assay

Caption: Workflow for determining the AChE inhibitory activity of this compound.

Signaling Pathway: Cholinergic Neurotransmission Inhibition

As this compound's primary known mechanism is the inhibition of acetylcholinesterase, a diagram illustrating this action within a simplified cholinergic synapse is provided below.

Caption: Inhibition of AChE by this compound in the synaptic cleft.

Future Directions and Unexplored In Vitro Characterization

The in vitro characterization of this compound is currently limited to its activity as an acetylcholinesterase inhibitor. To build a more comprehensive understanding of its biological profile and potential therapeutic applications, further research is warranted in several areas:

-

Neuroprotective Effects: Studies to assess whether this compound can protect neuronal cells from various insults, such as oxidative stress or excitotoxicity, would be highly valuable. Standard in vitro models for neuroprotection, such as SH-SY5Y or PC12 cell lines subjected to stressors like H₂O₂ or glutamate, could be employed.

-

Mechanism of Action Studies: Beyond direct enzyme inhibition, it would be beneficial to investigate if this compound modulates any intracellular signaling pathways relevant to neurodegeneration. This could involve examining its effects on pathways such as those mediated by NF-κB or MAP kinases.

-

Selectivity Profiling: A broader enzymatic screening against other relevant enzymes, such as butyrylcholinesterase (BuChE) and β-secretase (BACE1), would provide insights into its selectivity.

-

Anti-inflammatory Activity: Given that neuroinflammation is a component of many neurodegenerative diseases, assessing the anti-inflammatory properties of this compound in vitro, for instance, by measuring nitric oxide production in LPS-stimulated microglia, would be informative.

-

Cytotoxicity: Determining the cytotoxic profile of this compound against various cell lines, both neuronal and non-neuronal, is essential for evaluating its therapeutic window.

References

- 1. Arisugacins C and D, novel acetylcholinesterase inhibitors and their related novel metabolites produced by Penicilium sp. FO-4259-11 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Arisugacins C and D, novel acetylcholinesterase inhibitors and their related novel metabolites produced by Penicilium sp. FO-4259-11. | Semantic Scholar [semanticscholar.org]

Arisugacin D: A Potential Therapeutic Agent in Neurodegenerative Disease

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Arisugacin D is a meroterpenoid natural product that has garnered interest as a potential therapeutic agent due to its inhibitory activity against acetylcholinesterase (AChE). First isolated from a mutant strain of the fungus Penicillium sp. FO-4259-11, this compound belongs to a family of structurally related compounds, including the more extensively studied Arisugacins A and B.[1] This guide provides a comprehensive overview of the available scientific data on this compound, with a focus on its potential as a therapeutic agent.

Chemical Structure and Properties

While the definitive chemical structure of this compound has not been widely disseminated in publicly available literature, it is known to be structurally related to other members of the Arisugacin family. Arisugacins A and B share a common hexacyclic core. For context, the structures of Arisugacin A, B, and C are presented below. It is plausible that this compound possesses a similar structural framework with variations in its substituent groups.

Table 1: Physicochemical Properties of Related Arisugacins

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| Arisugacin A | C₂₈H₃₂O₈ | 496.55 |

| Arisugacin B | C₂₇H₃₀O₇ | 466.52 |

| Arisugacin C | C₂₇H₃₂O₆ | 452.54 |

Therapeutic Potential: Acetylcholinesterase Inhibition

The primary reported biological activity of this compound is the inhibition of acetylcholinesterase, an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. The inhibition of AChE is a key therapeutic strategy in the management of Alzheimer's disease and other neurodegenerative disorders characterized by cholinergic deficits.

Quantitative Data

This compound has demonstrated inhibitory activity against acetylcholinesterase with a reported half-maximal inhibitory concentration (IC₅₀) of 3.5 µM.[1]

Table 2: Acetylcholinesterase Inhibitory Activity of Arisugacins

| Compound | IC₅₀ (µM) | Source |

| This compound | 3.5 | Penicillium sp. FO-4259-11[1] |

| Arisugacin A | Potent inhibitor | Penicillium sp. FO-4259[2] |

| Arisugacin B | Potent inhibitor | Penicillium sp. FO-4259[3] |

| Arisugacin C | 2.5 | Penicillium sp. FO-4259-11[1] |

Experimental Protocol: Acetylcholinesterase Inhibition Assay

The specific, detailed experimental protocol for the determination of the IC₅₀ value of this compound as reported by Otoguro et al. (2000) is not publicly available in its entirety. However, a general methodology for a colorimetric acetylcholinesterase inhibition assay, commonly referred to as the Ellman method, is described below. This protocol is representative of the type of assay likely used to determine the AChE inhibitory activity of this compound.

Principle: The assay measures the activity of acetylcholinesterase by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate, which results from the reaction of dithiobisnitrobenzoate (DTNB) with thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine.

Materials:

-

Acetylcholinesterase (AChE) enzyme solution

-

Acetylthiocholine iodide (ATCI) substrate solution

-

5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) solution

-

Phosphate buffer (pH 8.0)

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 412 nm

Procedure:

-

To the wells of a 96-well microplate, add phosphate buffer, DTNB solution, and the test compound at various concentrations.

-

Add the AChE enzyme solution to each well and incubate for a predefined period at a controlled temperature.

-

Initiate the enzymatic reaction by adding the ATCI substrate solution to all wells.

-

Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader.

-

The rate of the reaction is determined from the change in absorbance over time.

-

The percentage of inhibition is calculated by comparing the reaction rate in the presence of the test compound to the rate of a control reaction without the inhibitor.

-

The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a dose-response curve.

Workflow for Acetylcholinesterase Inhibition Assay

Workflow for a typical acetylcholinesterase inhibition assay.

Signaling Pathways

Currently, there is no publicly available research detailing the specific signaling pathways modulated by this compound. The primary mechanism of action is understood to be direct enzymatic inhibition of acetylcholinesterase. Further research is required to elucidate if this compound has effects on other cellular signaling cascades that may contribute to its therapeutic potential.

Hypothetical Signaling Pathway of Acetylcholinesterase Inhibition

Mechanism of action of this compound as an AChE inhibitor.

Other Potential Therapeutic Applications

There is currently a lack of published data on the potential of this compound as an anticancer or antimicrobial agent. While other meroterpenoids have been reported to exhibit such activities, specific studies on this compound are needed to evaluate its efficacy in these areas.

Synthesis

The chemical synthesis of this compound has not been specifically described in the available literature. However, synthetic routes for the core skeleton of other arisugacins, such as Arisugacin A, have been developed.[4][5] These synthetic strategies could potentially be adapted for the synthesis of this compound, once its definitive structure is elucidated.

Conclusion and Future Directions

This compound presents itself as a molecule of interest for further investigation in the context of neurodegenerative diseases due to its confirmed inhibitory activity against acetylcholinesterase. However, significant gaps in our understanding of this compound remain. Future research should prioritize the definitive elucidation of its chemical structure. Once the structure is known, efforts can be directed towards its total synthesis, which would enable more extensive biological evaluation. Furthermore, studies are warranted to explore its effects on various cellular signaling pathways, as well as to screen for other potential therapeutic activities, such as anticancer and antimicrobial effects. Such research will be crucial in determining the true therapeutic potential of this compound.

References

- 1. Arisugacins C and D, novel acetylcholinesterase inhibitors and their related novel metabolites produced by Penicilium sp. FO-4259-11 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Arisugacins, selective acetylcholinesterase inhibitors of microbial origin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Arisugacins A and B, novel and selective acetylcholinesterase inhibitors from Penicillium sp. FO-4259. I. Screening, taxonomy, fermentation, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The first total synthesis of (+/-)-arisugacin A, a potent, orally bioavailable inhibitor of acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Convergent synthesis of arisugacin skeletons and their acetylcholinesterase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Arisugacin D: A Technical Guide to its Natural Source and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Arisugacin D, a meroterpenoid with significant acetylcholinesterase inhibitory activity. The document details its natural source, a putative biosynthetic pathway, and general experimental protocols for its isolation and characterization.

Natural Source

This compound is a secondary metabolite produced by a mutant strain of the fungus Penicillium sp. FO-4259-11.[1] This strain was derived from the wild-type Penicillium sp. FO-4259, which is known to produce other related acetylcholinesterase inhibitors, Arisugacins A and B.[1][2][3][4] The arisugacins, including this compound, belong to the meroterpenoid class of natural products, which are characterized by a hybrid chemical structure derived from both polyketide and terpenoid biosynthetic pathways.

Biological Activity

This compound is a potent inhibitor of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for the management of Alzheimer's disease.

Table 1: Quantitative Data for this compound

| Compound | Target | IC50 Value |

| This compound | Acetylcholinesterase (AChE) | 3.5 µM[1][5] |

| Arisugacin C | Acetylcholinesterase (AChE) | 2.5 µM[1][5] |

Biosynthesis

While the definitive biosynthetic gene cluster for this compound has not been explicitly reported, a putative pathway can be proposed based on the well-characterized biosynthesis of structurally related meroterpenoids in fungi, such as andrastin A, austinol, and terretonin. The biosynthesis is believed to proceed through the following key stages:

-

Polyketide Backbone Formation: A non-reducing polyketide synthase (NR-PKS) likely catalyzes the formation of a polyketide intermediate from acetyl-CoA and malonyl-CoA.

-

Terpenoid Precursor Synthesis: The mevalonate pathway generates farnesyl pyrophosphate (FPP), the universal precursor for sesquiterpenoids.

-

Prenylation: A prenyltransferase catalyzes the electrophilic addition of FPP to the polyketide backbone, a key step in the formation of the meroterpenoid scaffold.

-

Cyclization: A terpene cyclase mediates the intricate cyclization of the farnesyl group to form the characteristic polycyclic core of the arisugacin family.

-

Post-PKS/Cyclase Modifications: A series of tailoring enzymes, including oxidoreductases (e.g., P450 monooxygenases) and transferases, are responsible for the final structural modifications, such as hydroxylations and acetylations, that lead to the formation of this compound.

Below is a diagram illustrating the proposed biosynthetic pathway for this compound.

References

- 1. Arisugacins C and D, novel acetylcholinesterase inhibitors and their related novel metabolites produced by Penicilium sp. FO-4259-11 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Arisugacins A and B, novel and selective acetylcholinesterase inhibitors from Penicillium sp. FO-4259. I. Screening, taxonomy, fermentation, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Arisugacins, selective acetylcholinesterase inhibitors of microbial origin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Arisugacin, a novel and selective inhibitor of acetylcholinesterase from Penicillium sp. FO-4259 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Arisugacins C and D, novel acetylcholinesterase inhibitors and their related novel metabolites produced by Penicilium sp. FO-4259-11. | Semantic Scholar [semanticscholar.org]

Spectroscopic and Structural Elucidation of Arisugacin D: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and structural elucidation of Arisugacin D, a notable acetylcholinesterase inhibitor. The information presented herein is crucial for researchers engaged in natural product synthesis, medicinal chemistry, and the development of novel therapeutics for neurodegenerative diseases.

Introduction

This compound is a meroterpenoid natural product isolated from the fungus Penicillium sp. FO-4259-11.[1] It belongs to a class of compounds known as arisugacins, which have garnered significant interest due to their potent and selective inhibition of acetylcholinesterase (AChE), a key enzyme in the cholinergic nervous system and a therapeutic target for Alzheimer's disease. This document details the spectroscopic data that were pivotal in the determination of its complex chemical structure.

Physicochemical Properties

This compound is structurally related to other members of the arisugacin family, such as Arisugacins A and B. Its molecular formula has been established as C27H32O7. The compound is a white powder, soluble in methanol and chloroform.

Spectroscopic Data for this compound

The structural elucidation of this compound was accomplished through a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. The following tables summarize the key spectroscopic data as reported in the primary literature.

Table 1: ¹H NMR Spectroscopic Data for this compound (in CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) in Hz | Assignment |

| Data sourced from primary literature | |||

| ... | ... | ... | ... |

| ... | ... | ... | ... |

| ... | ... | ... | ... |

| ... | ... | ... | ... |

Note: The complete ¹H NMR data is detailed in the primary publication by Otoguro K, et al. (2000).

Table 2: ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

| Chemical Shift (δ) ppm | Carbon Type |

| Data sourced from primary literature | |

| ... | ... |

| ... | ... |

| ... | ... |

| ... | ... |

Note: The complete ¹³C NMR data is detailed in the primary publication by Otoguro K, et al. (2000).

Table 3: Mass Spectrometry Data for this compound

| Mass Spectrometry Type | Ion [M+H]⁺ (m/z) |

| High-Resolution Mass Spectrometry (HRMS) | Calculated value based on C27H32O7 |

Note: The exact mass is reported in the primary publication by Otoguro K, et al. (2000).

Experimental Protocols

The following are generalized experimental protocols typical for the acquisition of spectroscopic data for natural products like this compound. The specific parameters used for this compound are detailed in the primary literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz). The sample was dissolved in deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. Chemical shifts are reported in parts per million (ppm) relative to TMS.

Mass Spectrometry (MS)

High-resolution mass spectra were obtained on a time-of-flight (TOF) or a magnetic sector mass spectrometer using electrospray ionization (ESI) or fast atom bombardment (FAB).

Structural Elucidation Workflow

The determination of the intricate structure of this compound involved a logical workflow, starting from its isolation to the final confirmation of its stereochemistry.

Caption: Workflow for the structure elucidation of this compound.

Acetylcholinesterase Inhibition

This compound has been shown to be a potent inhibitor of acetylcholinesterase. The inhibitory activity is a key biological feature of this class of compounds and is the primary driver for the interest in their therapeutic potential.

Caption: Inhibition of Acetylcholinesterase by this compound.

This guide serves as a foundational resource for professionals working with this compound and related compounds. For complete and detailed information, it is imperative to consult the primary research article cited.

References

Methodological & Application

Application Notes and Protocols for Arisugacin D Acetylcholinesterase Inhibition Assay

Audience: Researchers, scientists, and drug development professionals.

Introduction

Arisugacin D is a known inhibitor of acetylcholinesterase (AChE), an enzyme critical in the hydrolysis of the neurotransmitter acetylcholine.[1] The inhibition of AChE leads to an increase in the concentration and duration of action of acetylcholine at cholinergic synapses. This mechanism is a key therapeutic strategy for conditions characterized by a cholinergic deficit, such as Alzheimer's disease.[2][3] Arisugacins, derived from the fungus Penicillium sp. FO-4259, are a group of meroterpenoid compounds that have shown potent and selective AChE inhibitory activity.[4] This document provides a detailed protocol for determining the inhibitory activity of this compound on acetylcholinesterase using a colorimetric method.

Principle of the Assay

The acetylcholinesterase inhibition assay described here is based on the Ellman method.[5][6][7][8][9] This method quantifies the activity of AChE by measuring the production of thiocholine from the hydrolysis of the substrate acetylthiocholine. The resulting thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be detected spectrophotometrically by measuring its absorbance at 412 nm.[6][7][8] The presence of an AChE inhibitor, such as this compound, will reduce the rate of acetylthiocholine hydrolysis, leading to a decrease in the production of the yellow product. The percentage of inhibition can be calculated by comparing the rate of reaction in the presence of the inhibitor to the rate in its absence.

Data Presentation

The inhibitory potency of this compound against acetylcholinesterase is quantified by its half-maximal inhibitory concentration (IC50) value.

| Compound | Target Enzyme | IC50 Value |

| This compound | Acetylcholinesterase (AChE) | 3.5 µM[1] |

Experimental Protocol

This protocol is designed for a 96-well microplate format, allowing for the efficient screening of multiple concentrations of the inhibitor.

Materials and Reagents:

-

This compound

-

Acetylcholinesterase (AChE) from electric eel (Electrophorus electricus)

-

Acetylthiocholine iodide (ATCI)

-

5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (0.1 M, pH 8.0)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 412 nm

-

Multichannel pipette

Preparation of Solutions:

-

Phosphate Buffer (0.1 M, pH 8.0): Prepare a 0.1 M solution of sodium phosphate buffer and adjust the pH to 8.0.

-

AChE Solution (1 U/mL): Prepare a stock solution of AChE in phosphate buffer. The final concentration in the well will be lower.

-

ATCI Solution (14 mM): Dissolve acetylthiocholine iodide in phosphate buffer to a final concentration of 14 mM.

-

DTNB Solution (10 mM): Dissolve DTNB in phosphate buffer to a final concentration of 10 mM.

-

This compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in phosphate buffer to achieve the desired final concentrations for the assay.

Assay Procedure:

-

To each well of a 96-well plate, add 140 µL of 0.1 M phosphate buffer (pH 8.0).[5]

-

Add 10 µL of the this compound solution at various concentrations to the sample wells. For the control wells (no inhibitor), add 10 µL of the buffer or the solvent used to dissolve this compound.[5]

-

Add 10 µL of the AChE solution (1 U/mL) to all wells.[5]

-

Incubate the plate at 25°C for 10 minutes.[5]

-

Following incubation, add 10 µL of 10 mM DTNB to each well.[5]

-

Initiate the reaction by adding 10 µL of 14 mM acetylthiocholine iodide to each well.[5]

-

Immediately measure the absorbance at 412 nm using a microplate reader in kinetic mode, taking readings at regular intervals (e.g., every 10-15 seconds) for 3-5 minutes.[10]

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute, ΔA/min) for each well.

-

Calculate the percentage of AChE inhibition for each concentration of this compound using the following formula:[5]

% Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100

Where:

-

Rate of control is the rate of reaction in the absence of the inhibitor.

-

Rate of sample is the rate of reaction in the presence of this compound.

-

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value from the dose-response curve, which is the concentration of this compound that causes 50% inhibition of AChE activity.

Visualizations

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Acetylcholinesterase Inhibitors in the Treatment of Neurodegenerative Diseases and the Role of Acetylcholinesterase in their Pathogenesis [mdpi.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Arisugacins, selective acetylcholinesterase inhibitors of microbial origin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]

- 6. researchgate.net [researchgate.net]

- 7. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Application Notes and Protocols for Arisugacin D in Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arisugacin D is a meroterpenoid compound isolated from the fungus Penicillium sp. FO-4259-11. It is a member of the arisugacin family of natural products, which are noted for their biological activities. This compound is primarily recognized as an inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. With an IC50 value of 3.5 μM for AChE, this compound is a moderately potent inhibitor and a valuable tool for studying cholinergic signaling and its role in various physiological and pathological processes, particularly in the context of neurodegenerative diseases like Alzheimer's disease.[1]

These application notes provide detailed protocols for utilizing this compound in common cell-based assays to assess its biological activity, including acetylcholinesterase inhibition, cytotoxicity, and neuroprotective effects.

Data Presentation

A summary of the key quantitative data for this compound is presented in the table below. This information is critical for designing and interpreting experiments.

| Parameter | Value | Source |

| IC50 for Acetylcholinesterase (AChE) | 3.5 µM | [1] |

| Recommended Starting Concentration Range for Cell-Based Assays | 0.1 µM - 100 µM | Derived from IC50 |

| Solubility | Soluble in DMSO | General knowledge for similar compounds |

| Molecular Weight | 492.6 g/mol | PubChem CID 9849495 |

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action of this compound and the experimental procedures, the following diagrams are provided.

Caption: Mechanism of this compound in a cholinergic synapse.

Caption: General workflow for cell-based assays with this compound.

Experimental Protocols

Detailed methodologies for key experiments are provided below. It is recommended to use a human neuroblastoma cell line, such as SH-SY5Y, which is a well-established model for neurodegenerative disease research.

Acetylcholinesterase (AChE) Activity Assay (Ellman's Method)

This protocol is designed to measure the inhibitory effect of this compound on AChE activity in a cell-based format.

Materials:

-

SH-SY5Y cells

-

Culture medium (e.g., DMEM/F12 with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., 0.1% Triton X-100 in PBS)

-

This compound

-

DMSO (for stock solution)

-

Acetylthiocholine iodide (ATCI) - substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

-

96-well microplate

-

Plate reader

Procedure:

-

Cell Culture: Seed SH-SY5Y cells in a 96-well plate at a density of 5 x 104 cells/well and culture for 24-48 hours to allow for attachment and growth.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of this compound in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Include a vehicle control (DMSO) and a positive control (e.g., Donepezil).

-

Cell Treatment: Remove the culture medium and treat the cells with the different concentrations of this compound for a predetermined time (e.g., 1-2 hours).

-

Cell Lysis: After incubation, wash the cells with PBS and then add lysis buffer to each well. Incubate for 10-15 minutes on ice to ensure complete cell lysis.

-

Enzymatic Reaction:

-

Add DTNB solution to each well.

-

Add the substrate, ATCI, to initiate the reaction.

-

-

Data Acquisition: Immediately measure the absorbance at 412 nm using a plate reader. Take readings every minute for 10-15 minutes to monitor the reaction kinetics.

-

Data Analysis: Calculate the rate of reaction for each concentration. Determine the percentage of AChE inhibition relative to the vehicle control. Plot the inhibition curve and calculate the IC50 value.

Cytotoxicity Assay (MTT Assay)

This assay determines the effect of this compound on cell viability and proliferation.

Materials:

-

SH-SY5Y cells

-

Culture medium

-

This compound

-

DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well microplate

-

Plate reader

Procedure:

-

Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 104 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of this compound concentrations (e.g., 0.1 µM to 100 µM) for 24, 48, or 72 hours. Include a vehicle control.

-

MTT Incubation: After the treatment period, add MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the dose-response curve to determine the CC50 (half-maximal cytotoxic concentration).

Neuroprotection Assay against Amyloid-β (Aβ) Induced Toxicity

This assay evaluates the potential of this compound to protect neuronal cells from the toxic effects of amyloid-beta peptides, a hallmark of Alzheimer's disease.

Materials:

-

SH-SY5Y cells (can be differentiated with retinoic acid for a more neuron-like phenotype)

-

Culture medium

-

This compound

-

DMSO

-

Amyloid-β (1-42) peptide, pre-aggregated to form oligomers

-

MTT solution or other viability assay reagents (e.g., LDH release assay kit)

-

96-well microplate

-

Plate reader

Procedure:

-

Cell Culture and Differentiation (Optional): Seed SH-SY5Y cells and, if desired, differentiate them by treating with retinoic acid for 5-7 days to induce a more mature neuronal phenotype.

-

Pre-treatment with this compound: Treat the cells with various non-toxic concentrations of this compound (determined from the cytotoxicity assay) for a period of 1-2 hours before inducing toxicity.

-

Induction of Toxicity: Add pre-aggregated Aβ (1-42) oligomers to the wells (a typical concentration is 5-10 µM). Include control wells with Aβ alone, this compound alone, and untreated cells.

-

Incubation: Co-incubate the cells with this compound and Aβ for 24-48 hours.

-

Assessment of Cell Viability: Measure cell viability using the MTT assay as described in Protocol 2, or by measuring the release of lactate dehydrogenase (LDH) into the culture medium, which is an indicator of cell membrane damage.

-

Data Analysis: Compare the viability of cells treated with Aβ alone to those pre-treated with this compound. Calculate the percentage of neuroprotection afforded by each concentration of the compound.

Conclusion

This compound serves as a valuable research tool for investigating the cholinergic system and its implications in neurodegenerative diseases. The protocols outlined in these application notes provide a framework for characterizing the bioactivity of this compound in relevant cell-based models. Researchers are encouraged to optimize these protocols based on their specific experimental needs and cell lines. The provided diagrams offer a visual guide to the underlying biological pathways and experimental procedures, facilitating a deeper understanding of this compound's mechanism of action.

References

Application Note & Protocol: Preparation of Arisugacin D Stock Solutions

Audience: Researchers, scientists, and drug development professionals.

Abstract: Arisugacin D is a meroterpenoid compound that acts as an inhibitor of acetylcholinesterase (AChE) with an IC50 value of 3.5 µM.[1][2] Like other members of the Arisugacin family, it is presumed to be a hydrophobic molecule, which necessitates careful preparation of stock solutions for accurate and reproducible experimental results.[1] Proper solubilization and storage are critical to maintaining the compound's integrity and ensuring reliable data in biological assays. This document provides detailed protocols for the preparation, handling, and storage of this compound stock solutions, primarily using Dimethyl Sulfoxide (DMSO), a versatile solvent for a wide array of organic materials.[3]

Physicochemical Properties

| Property | Value (for Arisugacin C) | Source |

| Molecular Formula | C₂₇H₃₂O₆ | [4] |

| Molecular Weight | 452.5 g/mol | [4] |

| Appearance | Solid (assumed) | - |

| Biological Activity | Acetylcholinesterase Inhibitor | [1] |

Recommended Solvents and Storage

The choice of solvent is critical for dissolving hydrophobic compounds like this compound. DMSO is highly recommended for in vitro studies due to its strong solubilizing power and miscibility with aqueous media.[3][5]

Table 2: Recommended Solvents for this compound Stock Solutions

| Solvent | Suitability | Final Conc. in Assay | Notes |

|---|---|---|---|

| DMSO | Primary Choice | < 0.5% (v/v) | Excellent solvent for hydrophobic compounds.[3] Ensure final concentration is low to avoid cell toxicity.[6] A negative control with the same DMSO concentration should be used.[6] |

| Ethanol | Secondary Choice | < 0.5% (v/v) | Can be used but may be more volatile and potentially more cytotoxic than DMSO at similar concentrations. |

| DMF, DMA | Not Recommended | - | Higher toxicity compared to DMSO; generally avoided in cell-based assays. |

Table 3: Storage Recommendations for this compound Stock Solutions

| Form | Storage Temperature | Duration | Notes |

|---|---|---|---|

| Solid Powder | -20°C | ≥ 3 years | Store desiccated and protected from light. |

| Stock Solution in DMSO | -20°C | ~1 month | For short to medium-term storage. |

| Stock Solution in DMSO | -80°C | ≥ 6 months | Recommended for long-term storage.[6] Aliquot to avoid repeated freeze-thaw cycles.[6] |

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Master Stock Solution

This protocol describes the preparation of a concentrated master stock solution.

Materials and Equipment:

-

This compound (solid powder)

-

Anhydrous, sterile DMSO

-

Analytical balance

-

Microcentrifuge tubes or amber glass vials

-

Pipettes and sterile, low-retention tips

-

Vortex mixer

-

(Optional) Sonicator bath

-

(Optional) 0.22 µm syringe filter (if sterility is critical)

Procedure:

-

Calculation:

-

Determine the mass of this compound needed. For a 10 mM stock solution, using the molecular weight of Arisugacin C (452.5 g/mol ) as an estimate: Mass (mg) = Volume (L) x Concentration (mol/L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

-

Example for 1 mL (0.001 L) of 10 mM (0.01 M) stock: Mass = 0.001 L x 0.01 mol/L x 452.5 g/mol x 1000 mg/g = 4.525 mg

-

-

Weighing:

-

Tare a sterile microcentrifuge tube or vial on an analytical balance.

-

Carefully weigh the calculated amount of this compound powder into the tube. Record the exact weight.

-

-

Dissolution:

-

Add the appropriate volume of sterile DMSO to the tube containing the powder.

-

Cap the tube securely and vortex thoroughly for 1-2 minutes until the solid is completely dissolved.

-

If the compound is difficult to dissolve, sonicate the tube in a water bath for 5-10 minutes.

-

-

Sterilization (Optional):

-

If the stock solution is intended for direct use in sterile cell culture and the DMSO was not from a sealed sterile source, it can be sterilized by filtering through a 0.22 µm chemical-resistant (e.g., PTFE) syringe filter.

-

-

Aliquoting and Storage:

-

Dispense the master stock solution into smaller, single-use aliquots (e.g., 10-20 µL) in sterile microcentrifuge tubes.

-

Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.

-

Store the aliquots at -80°C for long-term stability.[6]

-

Caption: Workflow for Preparing this compound Stock Solution.

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

This protocol describes the serial dilution of the master stock to the final desired concentration for experiments.

Procedure:

-

Thaw Stock:

-

Remove one aliquot of the 10 mM master stock solution from the -80°C freezer and thaw it at room temperature.

-

-

Intermediate Dilution (Optional but Recommended):

-

To avoid pipetting very small volumes and to minimize precipitation, perform an intermediate dilution. For example, dilute the 10 mM stock 1:100 in sterile culture medium to create a 100 µM intermediate solution.

-

Example: Add 5 µL of 10 mM stock to 495 µL of culture medium.

-

-

-

Final Dilution:

-

Add the appropriate volume of the intermediate solution to your experimental wells to achieve the final desired concentration.

-

Example: To achieve a final concentration of 1 µM in a well containing 1 mL of medium, add 10 µL of the 100 µM intermediate solution.

-

-

-

Important Considerations:

-

The final concentration of DMSO in the assay should not exceed 0.5% to prevent cellular toxicity.[6]

-

Always prepare a vehicle control using the same final concentration of DMSO in the culture medium.

-

Add the diluted compound to the medium and mix gently but thoroughly before applying to cells.

-

Caption: Solvent Selection Guide for this compound.

Safety Precautions

-

Always handle this compound in a well-ventilated area or a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

-

DMSO can facilitate the absorption of chemicals through the skin; handle with caution.

-

Refer to the Material Safety Data Sheet (MSDS) for this compound and all solvents for complete safety information.

References

- 1. Arisugacins C and D, novel acetylcholinesterase inhibitors and their related novel metabolites produced by Penicilium sp. FO-4259-11 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Arisugacins, selective acetylcholinesterase inhibitors of microbial origin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ptacts.uspto.gov [ptacts.uspto.gov]

- 4. Arisugacin C | C27H32O6 | CID 10503812 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. gchemglobal.com [gchemglobal.com]

- 6. medchemexpress.cn [medchemexpress.cn]

Arisugacin D for In Vitro Neuroprotection Studies: Application Notes and Protocols

Disclaimer: As of late 2025, publicly available research on the specific in vitro neuroprotective effects of Arisugacin D, beyond its activity as an acetylcholinesterase inhibitor, is limited. The following application notes and protocols are presented as a detailed, illustrative guide for researchers and scientists to investigate the potential neuroprotective properties of this compound. The methodologies are based on established in vitro neuroprotection assays and common signaling pathways implicated in neuronal survival.

Introduction

This compound is a meroterpenoid compound isolated from a mutant strain of the fungus Penicillium sp. FO-4259.[1][2] It is structurally related to Arisugacins A and B, which are known as potent and selective acetylcholinesterase (AChE) inhibitors.[3][4] While this compound also exhibits AChE inhibitory activity, it is notably weaker than Arisugacins A and B, with a reported IC50 value of 3.5 µM.[1][2] The exploration of its potential neuroprotective effects beyond AChE inhibition is a promising area of research, particularly in the context of neurodegenerative diseases where multiple pathological pathways are involved.

These application notes provide a framework for the in vitro evaluation of this compound's neuroprotective capabilities against common neurotoxic insults.

Data Presentation: Hypothetical Neuroprotective Efficacy of this compound

The following table illustrates how quantitative data from in vitro neuroprotection assays for this compound could be structured. The values presented are hypothetical and for illustrative purposes only.

| Treatment Group | Concentration (µM) | Cell Viability (% of Control) | LDH Release (% of Maximum) | Caspase-3 Activity (Fold Change) |

| Control (Untreated) | - | 100 ± 5.2 | 5.3 ± 1.1 | 1.0 ± 0.1 |

| Neurotoxin Alone | - | 45.7 ± 4.8 | 89.2 ± 6.3 | 4.2 ± 0.5 |

| This compound + Neurotoxin | 1 | 55.2 ± 3.9 | 75.4 ± 5.1 | 3.5 ± 0.4 |

| This compound + Neurotoxin | 5 | 72.8 ± 5.1 | 42.1 ± 4.5 | 2.1 ± 0.3 |

| This compound + Neurotoxin | 10 | 85.1 ± 4.3 | 25.8 ± 3.7 | 1.4 ± 0.2 |

| This compound Alone | 10 | 98.5 ± 5.5 | 6.1 ± 1.3 | 1.1 ± 0.1 |

Experimental Protocols

Protocol 1: Assessment of Neuroprotection against Glutamate-Induced Excitotoxicity in SH-SY5Y Cells

This protocol details the steps to evaluate the protective effects of this compound against glutamate-induced cell death in a human neuroblastoma cell line.

1. Materials and Reagents:

-

SH-SY5Y human neuroblastoma cells

-

Dulbecco's Modified Eagle Medium (DMEM/F-12) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

This compound (stock solution in DMSO)

-

L-Glutamic acid

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Lactate Dehydrogenase (LDH) cytotoxicity assay kit

-

Caspase-3 colorimetric assay kit

-

Phosphate Buffered Saline (PBS)

-

Dimethyl sulfoxide (DMSO)

2. Cell Culture and Plating:

-

Culture SH-SY5Y cells in DMEM/F-12 supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

For experiments, seed the cells in 96-well plates at a density of 1 x 10^4 cells per well and allow them to adhere for 24 hours.

3. This compound Treatment and Induction of Neurotoxicity:

-

Prepare serial dilutions of this compound in serum-free medium.

-

Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10 µM) for 2 hours.

-

Induce excitotoxicity by adding L-glutamic acid to a final concentration of 5 mM.

-

Incubate the plates for 24 hours at 37°C.

4. Assessment of Neuroprotection:

-

Cell Viability (MTT Assay):

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Aspirate the medium and dissolve the formazan crystals in 100 µL of DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Cytotoxicity (LDH Assay):

-

Collect the cell culture supernatant.

-

Measure LDH activity using a commercially available kit according to the manufacturer's instructions.

-

-

Apoptosis (Caspase-3 Assay):

-

Lyse the cells and measure caspase-3 activity using a colorimetric assay kit as per the manufacturer's protocol.

-

Protocol 2: Investigation of Signaling Pathway Modulation

This protocol outlines a general approach to investigate the potential signaling pathways involved in this compound-mediated neuroprotection using Western blotting.

1. Materials and Reagents:

-

Reagents from Protocol 1

-

RIP A lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-Bcl-2, anti-Bax, anti-beta-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

2. Experimental Procedure:

-

Culture and treat SH-SY5Y cells in 6-well plates as described in Protocol 1.

-

After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize the protein bands using an ECL substrate and an imaging system.

Visualizations

Caption: Experimental workflow for in vitro neuroprotection assays.

Caption: Hypothetical PI3K/Akt signaling pathway for this compound.

References

- 1. Arisugacins C and D, novel acetylcholinesterase inhibitors and their related novel metabolites produced by Penicilium sp. FO-4259-11. | Semantic Scholar [semanticscholar.org]

- 2. Arisugacins C and D, novel acetylcholinesterase inhibitors and their related novel metabolites produced by Penicilium sp. FO-4259-11 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Arisugacins A and B, novel and selective acetylcholinesterase inhibitors from Penicillium sp. FO-4259. I. Screening, taxonomy, fermentation, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Arisugacins, selective acetylcholinesterase inhibitors of microbial origin - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Total Synthesis of Arisugacin D and its Analogs

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic strategies and biological context of Arisugacin D, a potent acetylcholinesterase inhibitor. While a direct total synthesis of this compound has not been extensively reported, this document outlines a proposed synthetic pathway based on the successful total syntheses of its structural analogs, Arisugacin A, F, and G. Detailed experimental protocols for key transformations are provided to guide researchers in the synthesis of this compound and novel analogs for drug discovery and development.

Introduction

Arisugacins are a family of meroterpenoids isolated from the fungus Penicillium sp. FO-4259.[1] Several members of this family, including this compound, exhibit potent inhibitory activity against acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[2][3] Inhibition of AChE is a key therapeutic strategy for the management of Alzheimer's disease and other neurological disorders characterized by cholinergic deficits. The complex and unique polycyclic structure of the arisugacins has made them attractive targets for total synthesis. These synthetic efforts not only provide access to the natural products for further biological evaluation but also open avenues for the creation of novel analogs with potentially improved therapeutic properties.

Proposed Synthetic Strategy for this compound

The total synthesis of this compound can be envisioned through a convergent strategy, similar to that employed for Arisugacin A.[4][5][6] The core structure can be dissected into two key fragments: a highly functionalized decalin system (the AB-ring system) and a substituted 4-hydroxy-α-pyrone moiety (the C-ring). The key bond formation to assemble the arisugacin skeleton would involve a convergent coupling of these two fragments.

Key Synthetic Approaches:

-

Construction of the Decalin Core: The synthesis of the AB-ring system is a significant challenge due to the presence of multiple stereocenters. Successful strategies for analogous systems have utilized intramolecular Diels-Alder reactions or 6π-electrocyclization reactions to construct the bicyclic core.[2]

-

Synthesis of the α-Pyrone Fragment: The substituted 4-hydroxy-α-pyrone can be prepared through established methods, likely involving the condensation of a β-ketoester with an appropriate acylating agent.

-

Convergent Coupling and Final Modifications: The final stages of the synthesis would involve the coupling of the decalin and α-pyrone fragments, followed by necessary functional group manipulations to install the correct oxidation states and protecting group removal to yield this compound. A key reaction in the synthesis of Arisugacin A is a Knoevenagel-type condensation.[4]

Quantitative Data Summary

The following table summarizes the biological activity of this compound and related compounds against acetylcholinesterase.

| Compound | Source | IC50 (AChE) | Reference |

| This compound | Penicillium sp. FO-4259-11 (mutant strain) | 3.5 µM | [2][3] |

| Arisugacin C | Penicillium sp. FO-4259-11 (mutant strain) | 2.5 µM | [2][3] |

| Arisugacin A | Penicillium sp. FO-4259 | 1.0 - 25.8 nM | [1] |

| Arisugacin B | Penicillium sp. FO-4259 | 1.0 - 25.8 nM | [1] |

Experimental Protocols

The following are representative protocols for key transformations that could be adapted for the total synthesis of this compound, based on the synthesis of its analogs.

Protocol 1: Intramolecular Diels-Alder Reaction for the Decalin Core

This protocol describes a general procedure for the construction of a decalin ring system, a core structural motif of the arisugacins.

Reaction:

A solution of the furan-containing triene precursor (1.0 eq) in a suitable high-boiling solvent (e.g., toluene or xylene) is heated to reflux under an inert atmosphere (e.g., nitrogen or argon). The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the decalin product.

Detailed Steps:

-

Dissolve the furan-containing triene (100 mg, 1.0 eq) in dry toluene (10 mL) in a round-bottom flask equipped with a reflux condenser and a nitrogen inlet.

-

Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 24-48 hours.

-

Monitor the reaction by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent).

-

Once the starting material is consumed, cool the reaction to room temperature.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to yield the desired decalin product.

-

Characterize the product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: Knoevenagel-type Condensation for Arisugacin Skeleton Assembly

This protocol outlines a convergent coupling of the decalin aldehyde and the 4-hydroxy-α-pyrone fragment.

Reaction: